molecular formula C15H15ClO3 B5751030 6-chloro-4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one

6-chloro-4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one

Cat. No. B5751030
M. Wt: 278.73 g/mol
InChI Key: KXCXGXAUBJACPD-UHFFFAOYSA-N
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Description

6-chloro-4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds. It belongs to the chemical family of pyridazinones and has a broad spectrum of activity against both monocotyledonous and dicotyledonous weeds.

Mechanism of Action

6-chloro-4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one works by inhibiting the biosynthesis of carotenoids and chlorophyll in plants. This leads to the disruption of photosynthesis and ultimately the death of the plant. 6-chloro-4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one specifically targets the enzyme protoporphyrinogen oxidase, which is involved in the synthesis of chlorophyll. By inhibiting this enzyme, 6-chloro-4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one disrupts the synthesis of chlorophyll and causes the plant to die.
Biochemical and Physiological Effects:
6-chloro-4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has been shown to have a number of biochemical and physiological effects on plants. It inhibits the biosynthesis of carotenoids and chlorophyll, which are essential pigments for photosynthesis and plant growth. This leads to a reduction in photosynthetic activity and a decrease in plant growth. 6-chloro-4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one also affects the metabolism of other plant compounds such as lipids, amino acids, and sugars.

Advantages and Limitations for Lab Experiments

6-chloro-4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has a number of advantages for use in lab experiments. It is a highly effective herbicide that can be used to control a wide range of weeds. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, 6-chloro-4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one also has some limitations. It is toxic to both plants and animals, and care must be taken when handling it. It is also relatively expensive compared to other herbicides, which may limit its use in some experiments.

Future Directions

There are a number of future directions for research on 6-chloro-4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one. One area of interest is the development of new formulations and delivery methods for 6-chloro-4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one that are more effective and less toxic. Another area of interest is the study of 6-chloro-4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one's effect on non-target organisms such as insects and soil microorganisms. Finally, there is a need for more research on the long-term effects of 6-chloro-4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one on the environment and human health.

Synthesis Methods

6-chloro-4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one can be synthesized by reacting 6-chloro-4-methylcoumarin with 3-methyl-2-buten-1-ol in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified by column chromatography to obtain pure 6-chloro-4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one.

Scientific Research Applications

6-chloro-4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has been extensively studied for its herbicidal properties and its effect on plant growth. It has been shown to inhibit the biosynthesis of carotenoids, which are essential pigments for photosynthesis and plant growth. 6-chloro-4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one also inhibits the activity of protoporphyrinogen oxidase, an enzyme involved in the synthesis of chlorophyll. These mechanisms of action make 6-chloro-4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one an effective herbicide against a wide range of weeds.

properties

IUPAC Name

6-chloro-4-methyl-7-(3-methylbut-2-enoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO3/c1-9(2)4-5-18-14-8-13-11(7-12(14)16)10(3)6-15(17)19-13/h4,6-8H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCXGXAUBJACPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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